![molecular formula C23H21N3O2S B2563733 N-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxan-4-carboxamid CAS No. 1795471-77-0](/img/structure/B2563733.png)

N-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxan-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

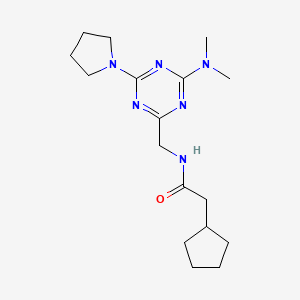

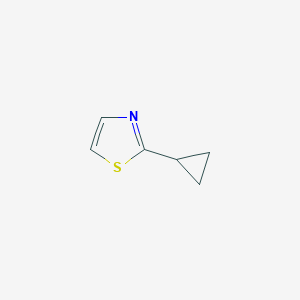

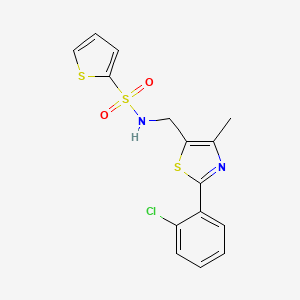

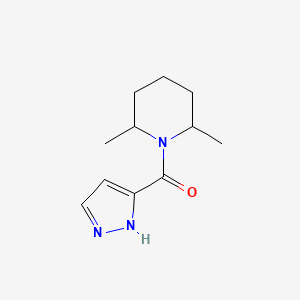

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a compound that contains an imidazo[2,1-b]thiazole ring . Thiazoles, which are members of the azole heterocycles, have been the subject of extensive research due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved through various methods . One common approach involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . In a specific example, a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives were synthesized, and their antimicrobial activities were tested .Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The presence of the thiazolidinone ring has been observed to enhance anti-inflammatory and analgesic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Verbindungen mit Imidazo[2,1-b]thiazol-Gerüsten wurden auf ihre Zytotoxizität gegenüber menschlichen Krebszelllinien getestet, darunter HepG2 und MDA-MB-231 . Die Verbindung 2-(6-(4-Chlorphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamid zeigte eine potenzielle inhibitorische Aktivität gegenüber MDA-MB-231 (IC50 = 1,4 μM), was auf ihr Potenzial als Antitumormittel hindeutet .

Antifungal-Eigenschaften

Imidazo[2,1-b]thiazol-Gerüste wurden mit antifungalen Eigenschaften in Verbindung gebracht . Dies deutet darauf hin, dass diese Verbindungen für Anwendungen bei der Behandlung von Pilzinfektionen weiterentwickelt werden könnten.

Antibakterielle Aktivität

Diese Verbindungen haben auch antibakterielle Eigenschaften gezeigt , was auf einen potenziellen Einsatz bei der Entwicklung neuer Antibiotika hindeutet.

Entzündungshemmende Eigenschaften

Imidazo[2,1-b]thiazol-Verbindungen haben entzündungshemmende Eigenschaften gezeigt , was bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sein könnte.

Antihypertensive Eigenschaften

Diese Verbindungen wurden auch mit antihypertensiven Eigenschaften in Verbindung gebracht , was auf potenzielle Anwendungen bei der Behandlung von Bluthochdruck hindeutet.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)-Potentiatoren

Imidazo[2,1-b]thiazol-Verbindungen wurden als CFTR-selektive Potentiatoren eingesetzt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Mukoviszidose hin.

Antituberkulose-Aktivität

Imidazo[2,1-b]thiazol-Derivate haben eine antituberkulose Aktivität gezeigt , was auf einen potenziellen Einsatz bei der Behandlung von Tuberkulose hindeutet.

Antipsychotische Eigenschaften

Diese Verbindungen haben antipsychotische Eigenschaften gezeigt , was auf potenzielle Anwendungen bei der Behandlung verschiedener psychiatrischer Erkrankungen hindeutet.

Wirkmechanismus

Target of Action

N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide is a compound that has been synthesized and studied for its potential therapeutic applications Imidazole and thiazole derivatives, which are structural components of this compound, are known to exhibit a broad range of biological activities, including anticancer, antiviral, antioxidant, immunomodulatory, and tuberculostatic effects .

Mode of Action

It is known that the imidazole and thiazole moieties in the compound can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the cellular context.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole and thiazole derivatives, it is likely that this compound could affect multiple pathways . The downstream effects would depend on the specific pathways involved and the cellular context.

Result of Action

Based on the known biological activities of imidazole and thiazole derivatives, it is likely that this compound could have various effects at the molecular and cellular levels .

Zukünftige Richtungen

Thiazole derivatives, including imidazo[2,1-b]thiazoles, continue to be a focus of research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold, with the aim of discovering drug molecules with enhanced efficacy and fewer side effects .

Biochemische Analyse

Biochemical Properties

It is known that imidazothiazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Some imidazothiazole derivatives have shown antiproliferative activity against various types of cancer cells, including ovarian, colon, renal, and leukemia cell lines . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazothiazole derivatives can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that imidazothiazole derivatives can exhibit changes in their effects over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of imidazothiazole derivatives can vary with dosage, potentially exhibiting threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that imidazothiazole derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that imidazothiazole derivatives can interact with transporters or binding proteins, potentially affecting the compound’s localization or accumulation .

Subcellular Localization

It is known that imidazothiazole derivatives can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c27-21(23(10-13-28-14-11-23)17-6-2-1-3-7-17)24-19-9-5-4-8-18(19)20-16-26-12-15-29-22(26)25-20/h1-9,12,15-16H,10-11,13-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBLXMRIMKTCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonamido)benzamide](/img/structure/B2563652.png)

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)

![Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2563660.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563665.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)